molecular formula C15H17N3O2 B14614253 N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea CAS No. 58804-04-9

N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea

Katalognummer: B14614253
CAS-Nummer: 58804-04-9
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: CXDWPFRHXBLBHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea is a chemical compound that features a urea moiety linked to a pyridine ring through a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-[(pyridin-2-yl)methoxy]phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N-dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea oxide.

    Reduction: Formation of N,N-dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}amine.

    Substitution: Formation of N,N-dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Eigenschaften

CAS-Nummer

58804-04-9

Molekularformel

C15H17N3O2

Molekulargewicht

271.31 g/mol

IUPAC-Name

1,1-dimethyl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C15H17N3O2/c1-18(2)15(19)17-12-6-8-14(9-7-12)20-11-13-5-3-4-10-16-13/h3-10H,11H2,1-2H3,(H,17,19)

InChI-Schlüssel

CXDWPFRHXBLBHY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.